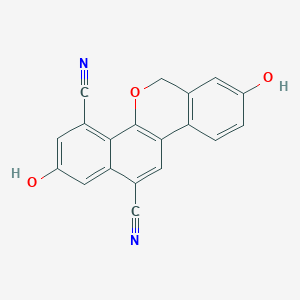
8-(1,4-Benzodioxan-2-ylmethyl)-3,4-dimethyl-2-oxo-3,8-diaza-1-oxaspiro(4,5)decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(1,4-Benzodioxan-2-ylmethyl)-3,4-dimethyl-2-oxo-3,8-diaza-1-oxaspiro(4,5)decane is a complex organic compound with a unique structure that includes a benzodioxane moiety and a spirocyclic framework. This compound has garnered interest due to its potential pharmacological properties and applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1,4-Benzodioxan-2-ylmethyl)-3,4-dimethyl-2-oxo-3,8-diaza-1-oxaspiro(4,5)decane involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1,4-benzodioxane with appropriate reagents to introduce the spirocyclic framework. The reaction conditions typically include the use of solvents like ethanol and temperatures ranging from 30°C to 35°C .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes scaling up the reaction conditions and using continuous flow reactors to maintain consistent quality. The use of advanced purification techniques such as chromatography and crystallization is also essential to achieve the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
8-(1,4-Benzodioxan-2-ylmethyl)-3,4-dimethyl-2-oxo-3,8-diaza-1-oxaspiro(4,5)decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the benzodioxane moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
8-(1,4-Benzodioxan-2-ylmethyl)-3,4-dimethyl-2-oxo-3,8-diaza-1-oxaspiro(4,5)decane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 8-(1,4-Benzodioxan-2-ylmethyl)-3,4-dimethyl-2-oxo-3,8-diaza-1-oxaspiro(4,5)decane involves its interaction with specific molecular targets. For instance, its vasodilatory effects are attributed to its ability to modulate calcium channels and nitric oxide pathways, leading to relaxation of vascular smooth muscles .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Benzodioxane derivatives: These compounds share the benzodioxane moiety and exhibit similar biological activities.
Spirocyclic compounds: Compounds with spirocyclic frameworks often have unique pharmacological properties.
Uniqueness
8-(1,4-Benzodioxan-2-ylmethyl)-3,4-dimethyl-2-oxo-3,8-diaza-1-oxaspiro(4,5)decane stands out due to its combined benzodioxane and spirocyclic structure, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
102504-24-5 |
|---|---|
Molekularformel |
C18H24N2O4 |
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
8-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3,4-dimethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C18H24N2O4/c1-13-18(24-17(21)19(13)2)7-9-20(10-8-18)11-14-12-22-15-5-3-4-6-16(15)23-14/h3-6,13-14H,7-12H2,1-2H3 |
InChI-Schlüssel |
SDAZZIGHRCKJED-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2(CCN(CC2)CC3COC4=CC=CC=C4O3)OC(=O)N1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


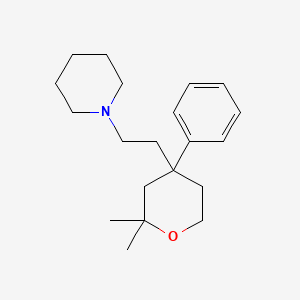

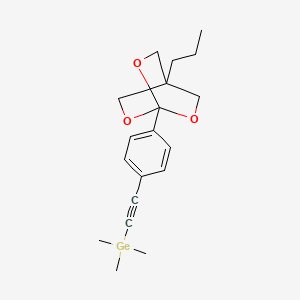

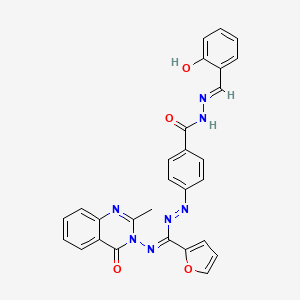
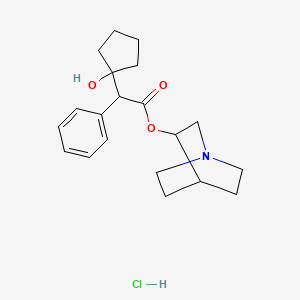
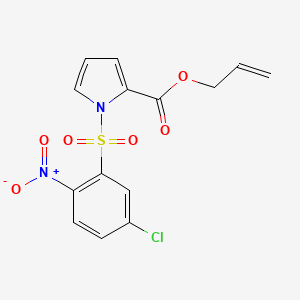
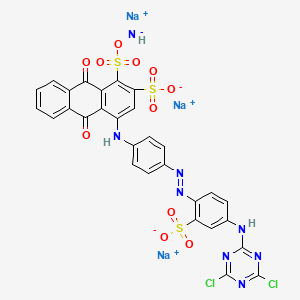
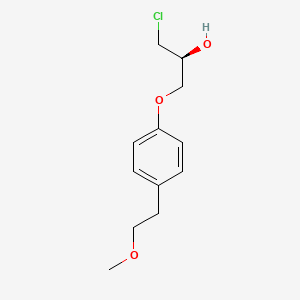
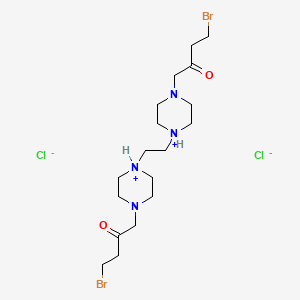
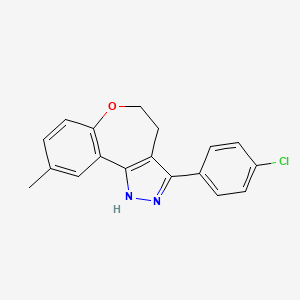
![[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] benzoate](/img/structure/B12734037.png)
![9-(2-chlorophenyl)-3-methyl-N-[3-(trifluoromethyl)phenyl]-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12734051.png)
